5-氨基-6-氯-2,1,3-苯并噻二唑

描述

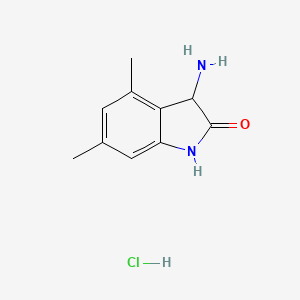

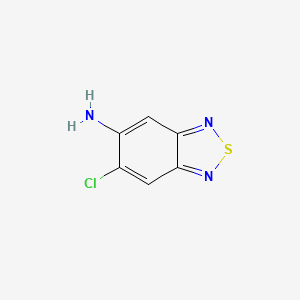

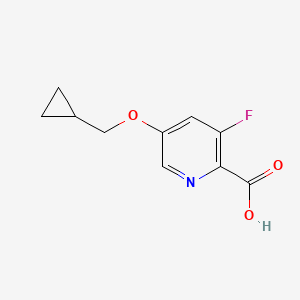

5-Amino-6-chloro-2,1,3-benzothiadiazole is a chemical compound that inhibits the replication of viruses by binding to their nucleic acids . It is a derivative of 1,2,3-Benzothiadiazole, a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole .

Synthesis Analysis

The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole can be achieved through a diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . An alternative method involves the Herz reaction where anilines are converted to benzothiadiazole . A specific synthesis process involves the addition of 5-chloro-4-amino-2,1,3-benzothiadiazole to phosphorus oxychloride, followed by the addition of 1-acetyl-2-imidazolidinone .Molecular Structure Analysis

The molecule is planar with N-N and S-N distances indicative of multiple bond character . The molecular formula of 5-Amino-6-chloro-2,1,3-benzothiadiazole is C6H4ClN3S .Chemical Reactions Analysis

1,2,3-Benzothiadiazole, the parent compound, is much less nucleophilic than naphthalene and undergoes the standard chemistry of aromatic compounds . Alkylation reactions give exclusively the 3-amino quaternary salt .Physical And Chemical Properties Analysis

The compound is a colorless solid and is soluble in organic solvents . The molecular mass of 5-Amino-6-chloro-2,1,3-benzothiadiazole is 185.63 .科学研究应用

药理学特性:一项研究探讨了一种结构类似于5-氨基-6-氯-2,1,3-苯并噻二唑的化合物,展示了其作为中枢作用剂的作用,具有与其他肌松解药不同的药理特性。这种化合物在肌肉松弛方面显示出潜力,而没有明显的镇静或血液动力学效应(Sayers, Bürki, & Eichenberger, 1980)。

配位化学和晶体工程:另一篇论文介绍了功能化的2,1,3-苯并噻二唑,与5-氨基-6-氯-2,1,3-苯并噻二唑结构类似,用于它们在金属配位化学和晶体工程中的新应用。这些化合物在与锌等金属形成络合物和有机固体的晶体工程方面显示出独特的性质(Bashirov et al., 2014)。

在催化中的作用:一项研究讨论了4-氨基-2,1,3-苯并噻二唑,一种类似于5-氨基-6-氯-2,1,3-苯并噻二唑的化合物,在钯催化的C-H活化/官能化反应中用作双齿引导基团。这项研究突出了它在有机合成中的效率和范围(Reddy, Bisht, Parella, & Babu, 2016)。

抗寄生虫特性:在抗寄生虫研究的背景下,苯并噻二唑衍生物,包括5-氨基-6-氯-2,1,3-苯并噻二唑,被研究其体外抗寄生虫特性。一项研究发现,某些衍生物对利什曼原虫和阴道毛滴虫等寄生虫显示出有希望的活性(Delmas et al., 2002)。

发光化合物和光技术:一项关于2,1,3-苯并噻二唑(BTD)的综合研究讨论了它在发光化合物领域的重要性以及在光技术应用中的意义。BTD衍生物,包括5-氨基-6-氯-2,1,3-苯并噻二唑,在有机发光二极管、太阳能电池和其他基于光的技术的发展中起着重要作用(Neto, Lapis, Júnior, & Dupont, 2013)。

作用机制

Mode of Action

It’s known that benzothiadiazole derivatives can undergo various chemical reactions, including palladium-catalyzed c-n coupling , which may influence their interaction with targets.

Biochemical Pathways

Benzothiadiazole derivatives are known to be used as building blocks in the design and synthesis of larger molecules and conductive polymers , suggesting they may interact with a variety of biochemical pathways.

安全和危害

属性

IUPAC Name |

5-chloro-2,1,3-benzothiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGIAUJBFGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-chloro-2,1,3-benzothiadiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383318.png)

![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)